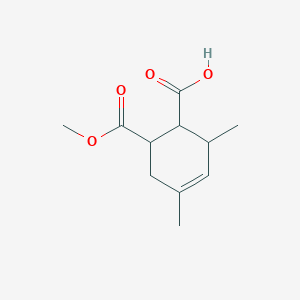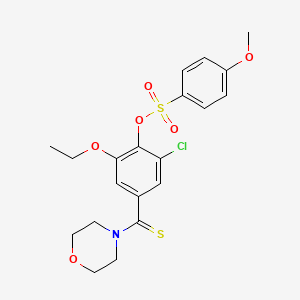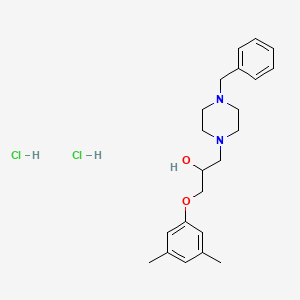
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid, also known as MDCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDCC is a cyclic compound that contains a carboxylic acid group, a methyl group, and a methoxy group.
科学的研究の応用
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been used in several scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid is a fluorescent probe that can be used to monitor the activity of enzymes such as lipases, esterases, and proteases. The compound can also be used to study the binding affinity of proteins and ligands, as well as the conformational changes that occur during the binding process.
作用機序
The mechanism of action of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid involves the interaction of the compound with the target enzyme or protein. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid is a fluorescent probe that can be used to monitor the activity of enzymes and proteins by measuring the changes in fluorescence intensity. The binding of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid to the target molecule can induce conformational changes that alter the fluorescence properties of the compound.
Biochemical and Physiological Effects:
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to have biochemical and physiological effects on various systems and organs in the body. The compound has been studied for its effects on the cardiovascular system, the nervous system, and the immune system. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has several advantages as a research tool, including its high sensitivity, selectivity, and versatility. The compound can be used to study a wide range of enzymes and proteins, and it can be easily incorporated into various experimental setups. However, 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid also has some limitations, including its potential toxicity and the need for specialized equipment to measure fluorescence.
将来の方向性
There are several future directions for the study of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on various disease models. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has the potential to be a valuable tool in the study of enzyme kinetics, protein-ligand interactions, and drug discovery, and further research is needed to fully explore its potential.
合成法
The synthesis of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid can be achieved through a multistep process that involves the reaction of 2,4-dimethylcyclohexanone with ethyl diazoacetate in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions that lead to the formation of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid. The synthesis of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
特性
IUPAC Name |
6-methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-4-7(2)9(10(12)13)8(5-6)11(14)15-3/h4,7-9H,5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSUKMQLDUVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC(C1C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923021.png)
![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)

![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![5-(2,3-dichlorophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4923059.png)
![5-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4923070.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4923074.png)
![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923086.png)

![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)